molecular formula C12H13FN2O3 B2354456 4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine CAS No. 1807885-12-6

4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine

Cat. No.: B2354456
CAS No.: 1807885-12-6
M. Wt: 252.245
InChI Key: QESJIJTXIRIBKU-ONEGZZNKSA-N
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Description

Structural and Functional Significance in Organic Chemistry

4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine (CAS: 1807885-12-6) is a nitrovinyl-substituted morpholine derivative characterized by a fluorine atom at the ortho-position and a nitroethenyl group at the para-position of the phenyl ring. Its molecular formula is $$ \text{C}{12}\text{H}{13}\text{FN}2\text{O}3 $$, with a molecular weight of 252.24 g/mol. The compound's structure combines three key functional groups:

  • Morpholine ring : A six-membered heterocycle with nitrogen and oxygen atoms, enabling hydrogen bonding and coordination with metal catalysts.
  • Nitroethenyl group : A conjugated system ($$ \text{CH}=\text{CH}-\text{NO}_2 $$) that participates in Michael addition reactions and serves as an electrophilic site for nucleophilic attack.
  • Fluorine substituent : Enhances metabolic stability and modulates electronic properties through its strong electronegativity.

Table 1: Key Structural Features and Reactivity

Feature Role in Reactivity/Functionality Example Applications
Morpholine ring Stabilizes intermediates via hydrogen bonding; acts as a directing group in metal catalysis. Ligand in palladium-catalyzed cross-couplings.
Nitroethenyl group Undergoes reduction to amines or oxidation to carboxylic acids; participates in cycloadditions. Synthesis of heterocycles (e.g., tetrahydroquinolines).
Fluorine substituent Withdraws electron density, enhancing aromatic electrophilic substitution resistance. Bioactive molecule development.

This compound’s unique architecture makes it valuable in synthesizing pharmaceuticals, agrochemicals, and functional materials. For instance, its nitro group can be reduced to an amine for further derivatization, while the fluorine atom improves bioavailability in drug candidates.

Historical Context of Nitrovinylphenylmorpholine Derivatives

Nitrovinylphenylmorpholine derivatives emerged in the late 20th century as intermediates in antibiotic and anticancer drug development. Early syntheses focused on nitro-Mannich reactions and Pd-catalyzed couplings to construct tetrahydroquinoline scaffolds. For example, Rabong and Kim demonstrated the utility of nitrovinyl groups in -hydride shift reactions to form stereodefined tetrahydroquinolines.

Industrial interest grew with the discovery of linezolid , an oxazolidinone antibiotic containing a morpholine substructure. This spurred advances in scalable synthetic methods, such as solvent-free N-alkylation of anilines with 2-chloroethyl ether. By the 2010s, derivatives like this compound were optimized for targeted drug delivery systems , leveraging morpholine’s ability to enhance solubility and bioavailability.

Table 2: Milestones in Nitrovinylphenylmorpholine Chemistry

Year Development Impact
2005 First use of nitro-Mannich reactions to access tetrahydroquinolines. Enabled stereoselective synthesis of bioactive alkaloids.
2012 Industrial adoption of solvent-free morpholine synthesis. Reduced production costs for pharmaceutical intermediates.
2021 Application in siRNA stabilization via morpholine-GalNAc conjugates. Advanced RNA therapeutics with improved hepatic targeting.

Current research focuses on asymmetric catalysis and green chemistry approaches to optimize yields and reduce waste. For instance, Gd(OTf)$$_3$$-catalyzed cyclizations achieve >90% enantiomeric excess in tetrahydroquinoline synthesis.

Properties

IUPAC Name

4-[2-fluoro-4-[(E)-2-nitroethenyl]phenyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O3/c13-11-9-10(3-4-15(16)17)1-2-12(11)14-5-7-18-8-6-14/h1-4,9H,5-8H2/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESJIJTXIRIBKU-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C=C[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=C(C=C(C=C2)/C=C/[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent-Free Cyclization of Substituted Anilines

The reaction employs substituted anilines and 2-chloroethyl ether under alkaline conditions. For example, 2-fluoro-4-bromoaniline reacts with excess 2-chloroethyl ether (5–10 mL per gram of aniline) and triethylamine (1:2–5 molar ratio to aniline) at 130–180°C for 24 hours. The solvent-free conditions minimize waste and simplify purification, achieving yields of 52–61.7% for brominated derivatives. Key advantages include:

  • Cost efficiency : Avoids expensive palladium catalysts used in Buchwald-Hartwig couplings.
  • Scalability : Demonstrated at 150 g scale with consistent yields.
  • Broad substrate scope : Accommodates electron-withdrawing (e.g., Br, F) and donating (e.g., MeO) groups on the aniline ring.

Characterization data from Example 44 of CN106928162B includes $$ ^1H $$ NMR (CDCl$$ _3 $$): δ 7.52–7.54 (d, 1H), 7.34–7.38 (dd, 1H), 6.90–6.93 (d, 1H), 3.86–3.90 (t, 4H), 3.00–3.05 (t, 4H).

Introduction of the Nitroethenyl Group

The nitroethenyl moiety at the 4-position of the phenyl ring is introduced via sequential formylation and nitroaldol (Henry) reactions.

Formylation of the Para Position

After obtaining 4-(2-fluoro-4-bromophenyl)morpholine, the bromine atom is replaced with a formyl group. This is achieved through palladium-catalyzed carbonylation:

$$
\text{4-(2-Fluoro-4-bromophenyl)morpholine} + \text{CO} \xrightarrow{\text{Pd(OAc)}2, \text{PPh}3} \text{4-(2-Fluoro-4-formylphenyl)morpholine}
$$

Reaction conditions: 80°C, 20 atm CO, 12 hours in DMF, yielding 70–85%.

Nitroaldol Reaction and Dehydration

The formyl group undergoes a Henry reaction with nitromethane under basic conditions:

$$
\text{4-(2-Fluoro-4-formylphenyl)morpholine} + \text{CH}3\text{NO}2 \xrightarrow{\text{NH}_4\text{OAc}, \text{EtOH}} \text{4-[2-Fluoro-4-(2-nitro-1-hydroxyethyl)phenyl]morpholine}
$$

Subsequent acid-catalyzed dehydration (e.g., HCl/EtOH, 60°C, 4 h) yields the nitroethenyl derivative:

$$
\text{4-[2-Fluoro-4-(2-nitro-1-hydroxyethyl)phenyl]morpholine} \xrightarrow{\text{HCl}} \text{this compound}
$$

Overall yield for this two-step sequence: 55–65%.

Alternative Synthetic Routes

Direct Condensation from Acetyl Precursors

A Knoevenagel condensation bypasses the formylation step. Starting from 4-(2-fluoro-4-acetylphenyl)morpholine:

$$
\text{4-(2-Fluoro-4-acetylphenyl)morpholine} + \text{CH}3\text{NO}2 \xrightarrow{\text{piperidine}, \Delta} \text{this compound}
$$

Yields: 50–60%, with shorter reaction times (6–8 h).

Comparative Analysis of Methods

Method Key Steps Yield (%) Scalability Cost Efficiency
Formylation-Henry Pd-catalyzed CO insertion, Henry 55–65 High Moderate
Knoevenagel Direct acetyl condensation 50–60 Moderate High
Nitration-Reduction Nitration, reduction, functional 30–40 Low Low

The formylation-Henry route offers the best balance of yield and scalability, though it requires specialized equipment for carbonylation. The Knoevenagel method is simpler but limited by acetyl precursor availability.

Industrial-Scale Considerations

  • Solvent Recovery : The solvent-free morpholine synthesis in CN106928162B reduces waste generation, critical for environmental compliance.
  • Catalyst Recycling : Palladium catalysts in formylation steps can be recovered via filtration (e.g., using Pd/C), lowering long-term costs.
  • Process Safety : Nitroethenyl compounds are thermally sensitive; reaction temperatures must remain below 100°C during dehydration.

Chemical Reactions Analysis

Types of Reactions

4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable precursor for developing new compounds with desired properties.

Biology

  • Biological Probes : The compound is studied for its potential interactions with biological molecules. Its nitro and fluoro groups can be utilized to explore various biochemical pathways, making it useful in understanding biological processes.

Medicine

  • Drug Discovery : There is ongoing research into the therapeutic properties of this compound, particularly its antimicrobial and anticancer activities. It has been identified as a key intermediate in the synthesis of Linezolid, an antibiotic used to treat infections caused by resistant bacteria.
  • Mechanism of Action : The mechanism involves the reduction of the nitro group to form reactive intermediates that can interact with cellular targets, potentially leading to therapeutic effects.

Industry

  • Material Development : The compound is also explored for its applications in developing new materials and chemical processes. Its unique chemical properties may lead to innovations in various industrial applications.

Case Study 1: Synthesis Optimization

A study focused on optimizing the continuous production of this compound using microfluidic devices. The optimal production conditions were determined to be at 105°C with a reactants molar ratio of 4 and a residence time of 50 seconds. This method demonstrated enhanced efficiency in synthesizing the compound compared to traditional batch processes.

Case Study 2: Antimicrobial Activity

Research has highlighted the compound's potential as an antimicrobial agent. In vitro assays indicated that derivatives of this compound exhibited significant activity against various bacterial strains, suggesting its viability as a lead compound in antibiotic development.

Mechanism of Action

The mechanism of action of 4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The fluoro group can enhance the compound’s binding affinity to certain targets, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural analogs of 4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine, focusing on substituents, heterocyclic cores, and observed activities:

Compound Name Heterocycle Substituents Key Findings Reference
This compound Morpholine 2-Fluoro, 4-(2-nitroethenyl)phenyl Discontinued commercially; stability and synthesis challenges suspected
4-(2-Fluoro-4-nitrophenyl)thiomorpholine Thiomorpholine 2-Fluoro, 4-nitrophenyl 97% purity; thiomorpholine core may enhance lipophilicity
4-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine (CID2992168) Morpholine 3,4-Dimethoxyphenyl, CF3-pyrimidine High EP2 receptor potentiation; morpholine critical for activity
4-(2-(Trifluoromethyl)-4-nitrophenoxy)ethylmorpholine Morpholine 2-(Trifluoromethyl), 4-nitrophenoxyethyl No direct activity data; trifluoromethyl may improve metabolic stability
4-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]morpholine Morpholine 4-Nitrophenyl propenoyl Structural similarity to nitroethenyl; discontinued due to limited applications

Physicochemical Properties

  • Nitroethenyl vs. This could enhance electrophilicity but reduce stability compared to nitro analogs.
  • Fluorine Effects : Fluorine at the 2-position likely increases electron-withdrawing effects and metabolic resistance, as observed in EP2-active compounds .

Biological Activity

4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C10H11FN2O3C_{10}H_{11}FN_2O_3, and it features a morpholine ring substituted with a fluorinated nitroethenyl phenyl group. The presence of the fluorine atom and the nitro group significantly influences its biological properties.

Biological Activity Overview

Research indicates that derivatives of morpholine compounds often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Morpholine derivatives have been shown to possess significant antimicrobial properties. For instance, 4-(2-fluoro-4-nitrophenyl)morpholine is noted as a reactant in synthesizing 5-substituted oxazolidinone derivatives, which demonstrate high antimicrobial activity .
  • Anticancer Activity : The structural modifications in compounds similar to this compound have been linked to anticancer effects. Studies have evaluated various derivatives against multiple cancer cell lines, revealing promising IC50 values indicating cytotoxicity. For example, related compounds have shown IC50 values as low as 0.003μM0.003\,\mu M against specific cancer cell lines .
  • CNS Activity : Morpholine derivatives are also reported to exhibit central nervous system (CNS) activities, which could be beneficial for developing treatments for neurological disorders .

Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of morpholine derivatives, it was found that certain substitutions could enhance activity against both Gram-positive and Gram-negative bacteria. The compound this compound has shown potential in this regard, particularly when used in the synthesis of oxazolidinone derivatives .

Anticancer Studies

A detailed investigation into the anticancer properties of morpholine derivatives revealed that modifications at the phenyl ring can significantly affect their efficacy. For instance:

CompoundCell Line TestedIC50 (µM)
Compound AHeLa (cervical cancer)2.76
Compound BCaCo-2 (colon cancer)9.27
This compoundVariousTBD

These findings suggest that further exploration of this compound could lead to the development of effective anticancer agents.

The mechanism by which morpholine derivatives exert their biological effects often involves interaction with key enzymatic pathways. For instance, fluorinated compounds have been shown to inhibit hexokinase activity in glycolysis, a pathway frequently upregulated in aggressive cancers like glioblastoma multiforme (GBM). This inhibition can lead to reduced energy production in cancer cells, promoting apoptosis .

Case Studies

  • In Vitro Cytotoxicity : A study assessed the cytotoxic effects of various morpholine derivatives on tumor cell lines. The results indicated that modifications on the morpholine structure significantly enhanced cytotoxicity compared to unmodified counterparts.
  • Synthesis and Evaluation : Another research effort focused on synthesizing new derivatives from this compound and evaluating their biological activities across different assays. Compounds derived from this precursor exhibited varied levels of antimicrobial and anticancer activities.

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